(E)-1-(Prop-1-enyl)cyclopropanamine
Description
Significance of Cyclopropane (B1198618) Scaffolds in Organic Synthesis
Cyclopropane rings are three-membered carbocycles that are notable for their significant ring strain, with C-C-C bond angles compressed to 60° from the ideal 109.5° for sp³-hybridized carbon atoms. longdom.org This inherent strain endows cyclopropanes with unique chemical reactivity, making them valuable intermediates in organic synthesis. longdom.orgrsc.org They can undergo ring-opening reactions, acting as three-carbon building blocks for the construction of more complex molecular architectures. rsc.org
Cyclopropylamines, a subclass of cyclopropanes, merge the distinct properties of the strained ring with the reactivity of a nitrogen atom. acs.org This combination makes them important synthetic intermediates for creating diverse chemical structures, including various heterocyclic compounds. acs.orgresearchgate.net
Overview of Enamine Chemistry and Reactivity
Enamines are unsaturated compounds characterized by an amino group attached to a carbon-carbon double bond. wikipedia.orgyoutube.com They are typically formed through the condensation reaction of an aldehyde or a ketone (containing an α-hydrogen) with a secondary amine, often under mild acid catalysis. masterorganicchemistry.comopenochem.org This reaction is an equilibrium process, and water is usually removed to drive the reaction to completion. openochem.org
The key feature of enamine reactivity is their nucleophilicity. The nitrogen atom's lone pair of electrons is delocalized into the double bond, creating a resonance structure with a negative charge on the α-carbon (the carbon atom adjacent to the double bond and the nitrogen). masterorganicchemistry.comopenochem.org This electron donation from the nitrogen makes the α-carbon a potent nucleophile, more reactive than the corresponding enol or silyl (B83357) enol ether but less reactive than an enolate. makingmolecules.com
Structural Features and Stereochemical Considerations of (E)-1-(Prop-1-enyl)cyclopropanamine
The compound this compound possesses a unique structure that combines the rigid, strained three-membered ring of cyclopropylamine (B47189) with the nucleophilic double bond of an enamine. Its systematic name precisely describes its molecular architecture: a cyclopropanamine core where the nitrogen atom is located at position 1 of the cyclopropane ring. Also attached to this same carbon is a prop-1-enyl group (a three-carbon chain with a double bond starting at the first carbon of the chain).
Specific data for this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₆H₁₁N molbase.comechemi.com |
| Molecular Weight | 97.16 g/mol echemi.com |
| Monoisotopic Mass | 97.089149355 g/mol echemi.com |
| CAS Number | 885268-15-5 molbase.comechemi.comalfa-chemistry.com |
A crucial aspect of this molecule's structure is its stereochemistry, indicated by the "(E)" prefix. This designation relates to the geometry of the carbon-carbon double bond in the prop-1-enyl substituent. The E/Z notation is used to describe the stereochemistry of double bonds with three or four substituents.
E/Z Isomerism: The configuration is determined using the Cahn-Ingold-Prelog (CIP) priority rules. For each carbon of the double bond, the two attached groups are assigned a priority (higher atomic number gets higher priority).
The (E) Configuration: The letter 'E' stands for the German word entgegen, meaning "opposite". It signifies that the two groups with the highest priority on each carbon of the double bond are on opposite sides of the double bond. youtube.com In this compound, the substituents on the double bond are a hydrogen and a methyl group on one carbon, and a hydrogen and the cyclopropylamine group on the other. The (E)-isomer is generally the more stable stereoisomer as it minimizes steric hindrance between the bulkier substituents. youtube.com
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
1-[(E)-prop-1-enyl]cyclopropan-1-amine |
InChI |
InChI=1S/C6H11N/c1-2-3-6(7)4-5-6/h2-3H,4-5,7H2,1H3/b3-2+ |
InChI Key |
XFACDXXSXXDYFB-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/C1(CC1)N |
Canonical SMILES |
CC=CC1(CC1)N |
Origin of Product |
United States |
Synthetic Methodologies for E 1 Prop 1 Enyl Cyclopropanamine and Its Analogues
Strategies for Cyclopropylamine (B47189) Ring Formation
The formation of the cyclopropylamine ring is the key step in the synthesis of (E)-1-(prop-1-enyl)cyclopropanamine and its analogues. This can be achieved through two primary approaches: the direct formation of the three-membered ring onto a pre-existing double bond (cyclopropanation) or the closure of a linear precursor to form the ring (ring-closure).
Cyclopropanation Reactions
Cyclopropanation reactions involve the addition of a one-carbon unit to an alkene, forming the cyclopropane (B1198618) ring in a single step. These reactions are among the most common and efficient methods for synthesizing cyclopropane derivatives. libretexts.org
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, utilizing an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgnumberanalytics.com This reaction is known for its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. wikipedia.orgyoutube.com The reaction proceeds via a concerted mechanism, where the methylene (B1212753) group is delivered to the same face of the double bond. youtube.commasterorganicchemistry.com
A significant advancement in this methodology is the Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple. wikipedia.orgthermofisher.comtcichemicals.com This modification often leads to higher yields and is compatible with a broader range of functional groups. wikipedia.orgnih.gov For instance, the cyclopropanation of unfunctionalized alkenes is effectively achieved using the Furukawa modification. wikipedia.org The Simmons-Smith reaction and its variants are generally sensitive to steric effects, with the cyclopropanation typically occurring on the less hindered face of the alkene. wikipedia.org
| Reaction | Reagents | Key Features | Reference |
| Simmons-Smith | CH₂I₂, Zn(Cu) | Stereospecific, concerted mechanism | wikipedia.orgnumberanalytics.comthermofisher.com |
| Furukawa Modification | CH₂I₂, Et₂Zn | Higher yields, broader functional group tolerance | wikipedia.orgthermofisher.comtcichemicals.comnih.gov |
The metal-catalyzed decomposition of diazo compounds in the presence of alkenes provides a powerful and versatile route to cyclopropanes. mdpi.comresearchgate.net Transition metals such as copper, rhodium, palladium, and iron are commonly used to catalyze this transformation. researchgate.netnih.gov The reaction proceeds through the formation of a metal-carbene intermediate, which then transfers the carbene moiety to the alkene. mdpi.com
This method allows for a high degree of control over the stereoselectivity of the cyclopropanation, particularly through the use of chiral ligands on the metal catalyst. mdpi.comresearchgate.netnih.gov For example, cobalt(II) complexes of chiral amidoporphyrins have been shown to be effective catalysts for the asymmetric radical cyclopropanation of alkenes with in situ-generated donor-substituted diazo reagents. nih.gov Similarly, chiral iron porphyrin catalysts have been utilized for the highly enantioselective cyclopropanation of arylalkenes with α-diazoacetonitrile. researchgate.net The choice of metal and ligand can significantly influence the yield, diastereoselectivity, and enantioselectivity of the reaction. mdpi.com
| Catalyst System | Diazo Reagent | Alkene Type | Outcome | Reference |
| Chiral Co(II)-Porphyrin | N-arylsulfonyl hydrazones | Various Alkenes | High yield, excellent diastereoselectivity and enantioselectivity | mdpi.comnih.gov |
| Chiral Fe-Porphyrin | α-diazoacetonitrile | Arylalkenes | High yield, up to 93:7 dr, up to 98% ee | researchgate.net |
| CuF₂ | Diazo esters | Alkenes | Efficient formation of annulated indolizines | nih.gov |
Ylides, particularly those derived from sulfur and phosphorus, are effective reagents for the cyclopropanation of electron-deficient alkenes. researchgate.netnih.gov Sulfur ylides, for instance, react with α,β-unsaturated esters, ketones, amides, and nitriles to produce multisubstituted vinylcyclopropanes with high selectivity. nih.gov The reaction proceeds through a Michael addition of the ylide to the alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring. nih.gov
The stereoselectivity of ylide-mediated cyclopropanation can be controlled by using chiral ylides or by carefully selecting the reaction conditions. researchgate.netnih.gov For example, the reaction of ester-stabilized sulfonium (B1226848) ylides with cyclopentenone can yield important precursors for pharmacologically active compounds, with the diastereo- and enantioselectivity being highly dependent on the reaction conditions. nih.gov Palladium-catalyzed cyclopropanation of norbornene derivatives with sulfoxonium ylides has also been developed, providing access to cyclopropane-fused norbornene skeletons. rsc.org
| Ylide Type | Alkene Type | Key Features | Reference |
| Sulfur Ylides | α,β-Unsaturated carbonyls/nitriles | High selectivity for vinylcyclopropanes | nih.gov |
| Chiral Sulfur Ylides | Cyclopentenone | Controllable diastereo- and enantioselectivity | nih.gov |
| Sulfoxonium Ylides | Norbornenes | Palladium-catalyzed, exclusive selectivity | rsc.org |
Carbenes (R₂C:) are neutral, divalent carbon species that readily react with alkenes to form cyclopropanes. libretexts.orglibretexts.orgyoutube.com They are typically generated in situ from precursors such as diazomethanes or haloforms. libretexts.orgmasterorganicchemistry.com For example, dichlorocarbene (B158193) (:CCl₂) can be generated from chloroform (B151607) by treatment with a strong base and subsequently added to alkenes. libretexts.org The addition of carbenes to alkenes is generally a concerted and stereospecific process. masterorganicchemistry.comlibretexts.org
Carbenoids are reagents that exhibit carbene-like reactivity but are not free carbenes. libretexts.org The Simmons-Smith reagent is a classic example of a carbenoid. libretexts.orglibretexts.org These species are often metal-complexed and offer advantages in terms of stability and selectivity compared to free carbenes. Biocatalytic approaches using engineered enzymes, such as myoglobin (B1173299) variants, have also emerged for the stereoselective cyclopropanation using diazo compounds as carbene precursors. nih.gov
| Carbene/Carbenoid Source | Generation Method | Alkene Reactivity | Reference |
| Diazomethane | Photolysis or thermolysis | General alkenes | masterorganicchemistry.com |
| Chloroform/Base | α-elimination | General alkenes | libretexts.org |
| Diiodomethane/Zinc-Copper | Forms a zinc carbenoid | General alkenes | libretexts.orgwikipedia.orglibretexts.org |
| Ethyl α-diazopyruvate/Enzyme | Biocatalytic carbene transfer | Styrene derivatives | nih.gov |
Ring-Closure Reactions
An alternative to cyclopropanation is the formation of the cyclopropane ring through intramolecular cyclization reactions. These methods typically involve the generation of a reactive intermediate from a linear precursor, which then undergoes ring closure.
One such strategy is the Michael Initiated Ring Closure (MIRC), which has become a versatile method for the enantioselective synthesis of cyclopropanes. rsc.org This approach involves the conjugate addition of a nucleophile to an activated alkene, creating an enolate that then participates in an intramolecular substitution to form the cyclopropane ring. rsc.org
Another example involves the ring-opening cyclization of alkylidenecyclopropyl ketones with amines to synthesize substituted pyrroles. organic-chemistry.org While the final product is not a cyclopropane, the mechanism involves the cleavage of the cyclopropane ring, highlighting the reactivity of these structures which can be harnessed for further synthetic transformations. organic-chemistry.org The Norrish-Yang reaction, a photochemical transformation of carbonyl compounds, can also lead to the formation of four-membered rings through a 1,4-biradical intermediate, demonstrating the principles of ring formation via intramolecular reactions. nih.gov
Enantioselective ring-opening reactions of cyclopropanes have also been extensively studied, providing access to a wide range of enantioenriched building blocks. nih.gov These reactions, while not forming the cyclopropane ring, are crucial for the synthetic utility of cyclopropane derivatives.
Intramolecular Cyclizations
Intramolecular cyclization reactions represent a powerful method for the formation of the cyclopropane ring. These reactions often involve the formation of a new carbon-carbon bond within a single molecule to construct the three-membered ring.
One notable approach involves the P(NMe2)3-mediated reductive intramolecular cyclopropanation. This method provides access to a variety of cyclopropane-fused heterocycles, which can be precursors to cyclopropanamine derivatives. rsc.org Another strategy is the biocatalytic intramolecular cyclopropanation of allyl α-diazoacetate derivatives using engineered myoglobin-based catalysts. This method offers high stereocontrol and can produce bicyclic cyclopropane-fused γ-lactones, which are valuable intermediates for the synthesis of enantioenriched cyclopropane-containing molecules. nih.gov
Acid-catalyzed intramolecular cyclization has also been employed. For instance, the cyclization of N-cyano sulfoximines can lead to the formation of thiadiazine 1-oxides, demonstrating the utility of intramolecular reactions in constructing complex heterocyclic systems containing a cyclopropane-like fused ring. nih.gov The cyclization of a delta hydroxy acid to a delta lactone is another example of an intramolecular reaction that forms a cyclic structure, which can be conceptually related to the formation of cyclopropane rings. youtube.com
| Reaction Type | Key Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|
| P(NMe2)3-mediated Reductive Cyclopropanation | P(NMe2)3 | Cyclopropane-fused heterocycles | rsc.org |
| Biocatalytic Cyclopropanation | Engineered Myoglobin | Bicyclic cyclopropane-fused γ-lactones | nih.gov |
| Acid-Catalyzed Cyclization | H2SO4 | Thiadiazine 1-oxides | nih.gov |
Base-Catalyzed Annulation Methods
Base-catalyzed annulation methods provide an alternative route to cyclopropane rings. These methods typically involve the reaction of a nucleophile with a substrate containing a leaving group, leading to ring formation.
One such method involves a radical/polar crossover process for the construction of 1,1-disubstituted cyclopropanes. This reaction proceeds through the addition of a photocatalytically generated radical to a homoallylic tosylate, followed by reduction and intramolecular substitution. organic-chemistry.org Another approach is the use of a hindered cyclopropanecarboxylate (B1236923) ester, which can be formed through a novel reaction medium consisting of solid caustic in a water-immiscible solvent and a phase transfer catalyst. google.com
Amination and Reductive Amination Strategies
The introduction of the amine functionality is a critical step in the synthesis of this compound. Amination and reductive amination are widely used for this purpose.
Reductive amination is a versatile method that converts a carbonyl group to an amine. wikipedia.org This reaction typically involves the formation of an imine intermediate from a ketone or aldehyde and an amine, followed by reduction. masterorganicchemistry.com Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com The choice of reducing agent can be crucial for selectivity, with NaBH3CN being able to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com
The reaction of cyclopropyl (B3062369) ketones with amines in the presence of carbon monoxide and a catalyst can lead to various products, including cyclopropyl methylamines. thieme-connect.com The outcome of this reaction can be influenced by the choice of catalyst, with rhodium catalysts favoring traditional reductive amination products and ruthenium catalysts enabling the synthesis of pyrrolidines via ring expansion. nih.gov
A copper-catalyzed aminoboration of 1-methylenecyclopropanes with bis(pinacolato)diboron (B136004) and O-benzoyl-N,N-dialkylhydroxylamines has been developed for the synthesis of (borylmethyl)cyclopropylamines. These products can serve as building blocks for trans-2-arylcyclopropylamine derivatives. researchgate.net Furthermore, a facile preparation of cyclopropylamines from carboxamides has been reported, expanding the toolkit for amine installation. acs.org
Hofmann and Curtius Rearrangements for Amine Formation
The Hofmann and Curtius rearrangements are classic name reactions used to synthesize primary amines from carboxylic acid derivatives. youtube.comyoutube.com Both reactions proceed through an isocyanate intermediate. masterorganicchemistry.com
The Hofmann rearrangement involves the treatment of a primary amide with bromine and a strong base, such as sodium hydroxide. masterorganicchemistry.com A modified Hofmann reaction has been utilized in the synthesis of cyclopropylamine, involving the continuous degradation of an intermediate with simultaneous distillation. google.com
The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate, which can then be hydrolyzed to the corresponding amine. masterorganicchemistry.comnih.gov This rearrangement has been applied to the synthesis of optically active cyclopropylamine derivatives from cyclopropane carboxylic acid esters or amides. nih.gov For instance, the synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride has been achieved via a Curtius degradation of the corresponding carboxylic acid. nih.gov A four-step Curtius rearrangement has also been employed in the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine. google.com
| Feature | Hofmann Rearrangement | Curtius Rearrangement | References |
|---|---|---|---|
| Starting Material | Primary Amide | Acyl Azide | masterorganicchemistry.com |
| Key Reagents | Br2, Base (e.g., NaOH) | Heat | masterorganicchemistry.com |
| Intermediate | Isocyanate | Isocyanate | masterorganicchemistry.com |
| Final Product | Primary Amine | Primary Amine (after hydrolysis) | masterorganicchemistry.com |
Installation of the (E)-1-(Prop-1-enyl) Moiety
The stereoselective synthesis of the (E)-1-(prop-1-enyl) group is crucial for obtaining the target molecule. Olefination reactions and cross-coupling strategies are commonly employed for this purpose.
Stereoselective Olefination Reactions (e.g., Wittig Reaction, Horner-Wadsworth-Emmons)
Stereoselective olefination reactions are powerful tools for the formation of carbon-carbon double bonds with defined stereochemistry. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are prominent examples.
The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a ketone or aldehyde to an alkene. The stereoselectivity of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. For instance, a C-1 Wittig olefination has been used to install an olefinic group in the synthesis of a complex molecule. researchgate.net
The Horner-Wadsworth-Emmons (HWE) reaction , which employs a phosphonate (B1237965) carbanion, is often preferred for the synthesis of (E)-alkenes due to its generally high E-selectivity. mdpi.com The Still-Gennari olefination, a modification of the HWE reaction, can be used to form Z-alkenes. mdpi.com The Julia-Kocienski olefination is another important method for the stereoselective synthesis of olefins, and the choice of reaction conditions can be used to tune the E/Z selectivity. nih.gov
Cross-Coupling Reactions Involving Alkenyl Species
Cross-coupling reactions provide a versatile platform for the formation of carbon-carbon bonds, including the installation of alkenyl groups. organic-chemistry.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to couple alkenyl species with various partners. For example, the Suzuki-Miyaura coupling of potassium cyclopropyltrifluoroborates with aryl chlorides can produce aryl cyclopropanes. organic-chemistry.org Similarly, the palladium-catalyzed cross-coupling of tricyclopropylbismuth (B1255716) with aryl halides and triflates is a viable method. organic-chemistry.org
Isomerization of Alkynes or Other Unsaturated Precursors to Form (E)-Alkenes
The stereoselective formation of the (E)-propenyl group is a critical aspect of the synthesis of this compound. One of the most reliable methods to achieve this is through the reduction of an alkyne precursor. The choice of reducing agent is paramount in determining the stereochemical outcome.
For the synthesis of (E)-alkenes, the dissolving metal reduction is a classic and effective method. Specifically, the use of sodium metal in liquid ammonia (B1221849) (NH₃) at low temperatures (typically -78 °C) selectively produces the trans- or (E)-alkene. The reaction proceeds through a radical anion intermediate, which is protonated by the ammonia solvent. A second single-electron transfer from another sodium atom forms a vinyl anion. This anion is then protonated to yield the final (E)-alkene. The stereoselectivity arises from the thermodynamic preference for the more stable trans-configured vinyl radical and vinyl anion intermediates, where the bulky substituents are positioned on opposite sides of the double bond, minimizing steric strain.
This method is highly valuable in synthetic chemistry as it provides a predictable and high-yielding route to (E)-alkenes, which can then be further functionalized to the desired cyclopropylamine.
Chemo- and Regioselective Synthesis of this compound
A direct and efficient method for the synthesis of 1-substituted cyclopropylamines, including those with alkenyl groups, is the titanium-mediated cyclopropanation of nitriles, a variation of the Kulinkovich reaction known as the Kulinkovich-Szymoniak reaction. rsc.orgorganic-chemistry.orgacsgcipr.org This reaction involves the treatment of a nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide, such as titanium(IV) isopropoxide (Ti(OiPr)₄).
The key reactive species is a titanacyclopropane, which is formed in situ from the reaction of the Grignard reagent with the titanium alkoxide. wikipedia.orgorganic-chemistry.org This titanacyclopropane then reacts with the nitrile group. The reaction is believed to proceed through the formation of an intermediate imine-titanium complex, which then cyclizes to form the cyclopropylamine after acidic workup.
For the synthesis of this compound, the starting material would be (E)-pent-2-enenitrile. The reaction exhibits high chemo- and regioselectivity. The titanacyclopropane selectively adds across the carbon-nitrogen triple bond of the nitrile, leaving the carbon-carbon double bond of the propenyl group intact. Furthermore, the reaction is regioselective, with the cyclopropane ring forming at the carbon atom of the nitrile group.
A general procedure involves the slow addition of a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), to a solution of the alkenyl nitrile and a catalytic amount of Ti(OiPr)₄ in an ethereal solvent like diethyl ether (Et₂O). The reaction is typically carried out at room temperature. The resulting primary amine can then be isolated after an aqueous workup.
Synthesis of Structural Analogues and Derivatives
The versatile nature of the synthetic routes to this compound allows for the generation of a wide array of structural analogues through modifications of the cyclopropane ring, the N-substituent, and the alkene side chain.
Modifications on the Cyclopropane Ring
The substitution pattern of the cyclopropane ring can be altered by starting with appropriately substituted alkenyl nitriles. The Kulinkovich-Szymoniak reaction is tolerant of various functional groups, allowing for the synthesis of cyclopropylamines with additional substituents on the three-membered ring.
For instance, using substituted Grignard reagents in the formation of the titanacyclopropane can lead to the introduction of alkyl or aryl groups onto the cyclopropane ring. The diastereoselectivity of this process can often be controlled, leading to specific stereoisomers. organic-chemistry.org
Furthermore, other methods for cyclopropane synthesis can be employed to generate diverse precursors. These include the Simmons-Smith cyclopropanation of allylic alcohols followed by conversion of the hydroxyl group to an amine, or transition metal-catalyzed cyclopropanation reactions using diazo compounds. google.com These alternative strategies open up possibilities for a broader range of substitution patterns and functionalities on the cyclopropane ring.
The following table summarizes some examples of substituted cyclopropylamine precursors and the corresponding synthetic methods.
| Precursor | Synthetic Method | Resulting Cyclopropane Modification |
| Substituted Alkenyl Nitrile | Kulinkovich-Szymoniak Reaction | Substituted at C2 and/or C3 of the cyclopropane ring |
| Allylic Alcohol | Simmons-Smith Cyclopropanation | Hydroxymethyl-substituted cyclopropane |
| Alkene and Diazoacetate | Rhodium-catalyzed Cyclopropanation | Carboxylate-substituted cyclopropane |
Variations of the N-Substituent and Alkene Side Chain
Modifications to the N-substituent and the alkene side chain provide further avenues for creating structural diversity.
N-Substituent Variations:
The primary amine of this compound serves as a versatile handle for introducing a wide range of substituents. Standard N-alkylation or N-acylation reactions can be employed to introduce various alkyl, aryl, or acyl groups. For example, reductive amination with aldehydes or ketones can yield secondary or tertiary amines. The synthesis of N-aryl derivatives can be achieved through Buchwald-Hartwig amination or other cross-coupling methodologies.
Alkene Side Chain Variations:
The length and substitution pattern of the alkene side chain can be modified by starting with different alkenyl nitriles in the Kulinkovich-Szymoniak reaction. For example, using (E)-hex-2-enenitrile would lead to the corresponding (E)-1-(but-1-enyl)cyclopropanamine.
Cross-coupling reactions, such as the Heck or Suzuki reaction, on a suitably functionalized precursor can also be used to introduce different groups onto the alkene moiety. For instance, a vinyl halide precursor could be coupled with various boronic acids or alkenes to generate a library of analogues with diverse side chains.
The following table illustrates some potential modifications to the N-substituent and alkene side chain.
| Modification | Synthetic Approach | Resulting Analogue |
| N-Alkylation | Reductive amination with an aldehyde | N-Alkyl-(E)-1-(prop-1-enyl)cyclopropanamine |
| N-Acylation | Reaction with an acyl chloride | N-Acyl-(E)-1-(prop-1-enyl)cyclopropanamine |
| Alkene Chain Elongation | Starting with a longer alkenyl nitrile | (E)-1-(But-1-enyl)cyclopropanamine |
| Alkene Functionalization | Cross-coupling on a vinyl halide precursor | Variously substituted 1-alkenylcyclopropylamines |
Reactivity Profile and Mechanistic Studies of E 1 Prop 1 Enyl Cyclopropanamine
Reactivity of the Cyclopropane (B1198618) Ring
The reactivity of the cyclopropane ring in (E)-1-(prop-1-enyl)cyclopropanamine is the central theme of its chemical behavior. The ring's high strain energy, combined with the electronic effects of its substituents, makes it a versatile synthon in organic synthesis. The primary modes of reaction involve the cleavage of the C-C bonds of the ring, leading to either ring-opened products or participation in cycloaddition reactions.
Ring-Opening Reactions
Ring-opening reactions are a hallmark of cyclopropane chemistry, and this compound is no exception. These transformations can be initiated by thermal energy, catalysts, or radical species, and can proceed through various electrophilic and nucleophilic pathways.
Thermal Ring Opening: Vinylcyclopropanes are well-known to undergo thermal rearrangement to form cyclopentenes, a transformation known as the vinylcyclopropane-cyclopentene rearrangement. wikipedia.orgorganicreactions.org This reaction can proceed through either a concerted, pericyclic mechanism or a non-concerted pathway involving a diradical intermediate. wikipedia.org The specific pathway is highly dependent on the substitution pattern of the vinylcyclopropane (B126155). For this compound, heating would likely induce cleavage of one of the cyclopropyl (B3062369) C-C bonds to form a more stable diradical, which can then cyclize to form a substituted cyclopentene (B43876). The presence of substituents, such as methoxy (B1213986) groups, has been shown to lower the required reaction temperature for this rearrangement. wikipedia.org
Acid-Catalyzed Ring Opening: In the presence of acid, the cyclopropane ring of this compound can be activated towards nucleophilic attack. The amino group can be protonated, but the more productive pathway often involves activation of the cyclopropane ring itself, especially in the context of donor-acceptor systems. researchgate.net Brønsted or Lewis acids can coordinate to the molecule, enhancing the electrophilicity of the cyclopropane carbons and facilitating ring opening by a nucleophile. researchgate.netnih.gov For instance, in fluorinated alcohol solvents like hexafluoroisopropanol (HFIP), a Brønsted acid can catalyze the nucleophilic ring opening of a wide range of donor-acceptor cyclopropanes at room temperature. researchgate.net The reaction proceeds by protonation, which polarizes the C-C bonds of the ring, making it susceptible to attack by various nucleophiles such as arenes, indoles, azides, and alcohols. researchgate.net
Transition metals are powerful catalysts for the ring opening of vinylcyclopropanes, including amino-substituted derivatives. nih.govresearchgate.net These reactions often proceed through the formation of metallacyclic intermediates, which can then undergo various transformations.
Rhodium(I) catalysts are particularly effective in promoting the ring opening of vinyl cyclopropanes. nih.govacs.orgrsc.org The reaction with aryl boronic acids, for example, can lead to regio- and enantioselective C-C bond formation. nih.govacs.org The mechanism is thought to involve the formation of an allyl-rhodium complex, followed by reductive elimination. The presence of additives like Zn(OTf)₂ can significantly influence the reaction by aiding in the formation of the active rhodium-ligand complex. nih.govacs.org Aminocyclopropanes equipped with appropriate directing groups can undergo efficient and regioselective rhodium-catalyzed carbonylative C-C bond activation, leading to the formation of N-heterobicyclic enones. acs.org
Palladium catalysts are also widely used for C-C cross-coupling reactions and can mediate the ring opening of vinylcyclopropanes. nih.govlibretexts.orgyoutube.com For instance, palladium(II)-catalyzed intramolecular aza-Wacker-type reactions of vinyl cyclopropanecarboxamides can produce aza[3.1.0]bicycles. nih.gov The mechanism involves nucleopalladation of the alkene, generating a carbon-bonded Pd(II) intermediate that drives the cyclization.
Nickel(0) complexes with N-heterocyclic carbene (NHC) ligands are effective catalysts for the vinylcyclopropane-cyclopentene rearrangement of unactivated substrates at room temperature. nih.gov The mechanism is proposed to involve a multi-step oxidative addition, haptotropic shift, and reductive elimination pathway, without the intermediacy of radicals or zwitterions. nih.gov
Below is a table summarizing various metal-catalyzed ring-opening reactions of vinylcyclopropane derivatives.
| Catalyst System | Substrate Type | Reaction Type | Product Type | Ref |
| Rh(I) / Chiral Bisphosphine | Racemic Vinyl Cyclopropanes | Asymmetric Ring Opening | Chiral Allylic Boronates | nih.gov |
| [Rh(CO)₂Cl]₂ | Aminocyclopropanes with N-directing groups | Carbonylative C-C Activation | N-Heterobicyclic Enones | acs.org |
| Pd(OAc)₂ / Ligand | Vinyl Cyclopropanecarboxamides | Intramolecular aza-Wacker | Aza[3.1.0]bicycles | nih.gov |
| Ni(0) / NHC | Unactivated Vinylcyclopropanes | Rearrangement | Cyclopentenes | nih.gov |
The cyclopropane ring can also be opened through radical-mediated processes. Radical ring-opening polymerization (rROP) of vinylcyclopropanes is a method to produce polymers with controlled molecular weight and composition. nih.gov The process is initiated by a radical which adds to the vinyl group, followed by the opening of the strained cyclopropane ring to generate a new radical that propagates the polymerization. nih.govrsc.org The polymerizability of vinylcyclopropanes is influenced by the stability of the C1-C2 bond of the cyclopropane ring. nih.gov
Furthermore, vinylcyclopropanes are sensitive to 1,5-ring-opening addition of nucleophilic radicals. researchgate.net For instance, thiophenyl radicals, which can be generated by air-oxidation at room temperature, can add to vinylcyclopropanes to generate complex molecules in a stereocontrolled manner. researchgate.net This type of reaction is particularly effective for strained vinylcyclopropanes.
Electrophilic Pathways: Electrophilic addition to the vinyl group of this compound can trigger the ring opening of the cyclopropane. The reaction is initiated by an electrophile attacking the electron-rich C=C double bond, which forms a carbocation intermediate. libretexts.orglumenlearning.compressbooks.pub This carbocation can then be stabilized by the cleavage of the adjacent, strained C-C bond of the cyclopropane ring, leading to a ring-opened product. The first step, the electrophilic attack, is typically the rate-determining step. lumenlearning.com
Nucleophilic Pathways: As a donor-acceptor cyclopropane, this compound is susceptible to nucleophilic ring-opening. nih.govchempedia.info The electron-donating amino group and the electron-accepting nature of the conjugated system polarize the cyclopropane ring, making one of the carbons electrophilic. nih.gov Strong nucleophiles can directly attack this electrophilic carbon, leading to a concerted SN2-type ring opening. The reactivity of such systems has been studied by monitoring the kinetics of reactions with various nucleophiles, such as thiophenolates. nih.gov The reaction can also be catalyzed by Brønsted or Lewis acids, which activate the cyclopropane towards attack by weaker nucleophiles. researchgate.netnih.gov
Cycloaddition Reactions of the Cyclopropane Moiety
In addition to ring-opening reactions, the vinylcyclopropane moiety can participate in cycloaddition reactions, acting as a three-carbon (C3) synthon. pku.edu.cnpku.edu.cn These reactions provide efficient routes to various carbo- and heterocyclic ring systems.
Transition metal-catalyzed [3+2] cycloadditions are a prominent class of reactions for vinylcyclopropanes. pku.edu.cnnih.govresearchgate.netscispace.com Rhodium catalysts can mediate the [3+2] cycloaddition of vinylcyclopropanes with alkenes, leading to the formation of bicyclo[4.3.0]nonane systems. pku.edu.cn The mechanism is proposed to involve the cleavage of the C1-C2 bond of the cyclopropane to form a metallacyclic intermediate, which then undergoes insertion of the alkene and reductive elimination. pku.edu.cn
Palladium(0) catalysts with chiral ligands have been used for the highly enantioselective [3+2] cycloaddition of vinylcyclopropanes with nitroalkenes, yielding functionalized cyclopentanes with excellent stereocontrol. nih.gov The vinylcyclopropane can also participate in [3+2] cycloadditions under visible light photocatalysis, reacting with partners like acetylenic sulfones to form cyclopentene rings. scispace.com These reactions highlight the versatility of the vinylcyclopropane unit in constructing complex molecular architectures through cycloaddition pathways.
Reactivity of the Amine Functionality
The primary amine group in this compound is a key site of reactivity, capable of acting as a nucleophile and participating in various condensation and derivatization reactions.
The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the amine group. It can readily react with a variety of electrophiles. For instance, it can be alkylated, acylated, or sulfonylated to form the corresponding secondary amines, amides, or sulfonamides. The reactivity of the cyclopropylamine (B47189) is influenced by the unique electronic properties of the cyclopropane ring. acs.org
In the context of catalysis, the amine functionality can also serve as a directing group, coordinating to a metal center and influencing the stereochemical outcome of reactions at other sites within the molecule.
Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are characteristic of primary amines. libretexts.org this compound can react with aldehydes and ketones to form the corresponding imines (Schiff bases). These imines can be valuable intermediates for further transformations.
Derivatization of the amine group is a common strategy to enhance analytical detection or to modify the chemical properties of the molecule. nih.govlibretexts.org A variety of reagents can be employed for this purpose.
Table 2: Common Derivatization Reactions for Primary Amines This table is based on general amine reactivity, as specific data for this compound is not available.
| Reagent | Derivative Type | Purpose | Reference |
| Acyl Chlorides/Anhydrides | Amides | Protection, modification of properties | libretexts.org |
| Sulfonyl Chlorides | Sulfonamides | Protection, modification of properties | epfl.ch |
| o-Phthalaldehyde (OPA) | Fluorescent isoindole | HPLC analysis | libretexts.orgnih.gov |
| Dansyl Chloride | Fluorescent sulfonamide | Metabolite analysis | nih.gov |
| FMOC-Cl | Carbamate | HPLC analysis | nih.gov |
Reactivity of the (E)-1-(Prop-1-enyl) Moiety
The carbon-carbon double bond in the (E)-prop-1-enyl group is susceptible to both electrophilic and nucleophilic attack, providing another avenue for the functionalization of the molecule.
The alkene can undergo electrophilic addition reactions. For example, reaction with halogens (e.g., Br₂) would lead to the formation of a dihaloalkane, while hydrohalogenation (e.g., with HBr) would proceed according to Markovnikov's rule, with the bromine atom adding to the more substituted carbon of the original double bond. libretexts.org The presence of the amine and cyclopropyl groups may influence the regioselectivity of these additions through electronic and steric effects.
Nucleophilic addition to the alkene is also possible, particularly through conjugate addition if the double bond is activated by an adjacent electron-withdrawing group. In the case of this compound, the alkene is not activated in this manner, so direct nucleophilic attack is less common unless preceded by activation, for example, through coordination to a metal catalyst.
Cycloaddition Reactions Involving the Alkene (e.g., Diels-Alder)
The alkene functionality in this compound introduces the possibility of participating in cycloaddition reactions, with the Diels-Alder reaction being a prime example for the formation of six-membered rings. libretexts.org The viability and efficiency of such a reaction would depend on the electronic nature of the dienophile it reacts with.
The prop-1-enyl group is generally considered to be weakly electron-donating. For a standard Diels-Alder reaction, this would suggest that the alkene in this compound would act as the dienophile, reacting with an electron-rich diene. However, its reactivity would likely be modest. To enhance reactivity, the Diels-Alder reaction would typically be performed with an electron-poor diene, a scenario known as an inverse-electron-demand Diels-Alder reaction.
Alternatively, the alkene could be made more reactive towards standard, electron-rich dienes by protonation or Lewis acid coordination to the amine group. This would render the alkene more electron-deficient. A hypothetical reaction with 2,3-dimethyl-1,3-butadiene, a classic electron-rich diene, is presented below to illustrate this concept.
| Entry | Dienophile | Diene | Conditions | Predicted Major Product | Predicted Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | This compound | 2,3-Dimethyl-1,3-butadiene | Thermal (High Temp) | Cyclohexene adduct | Low | Reaction expected to be slow due to electronically neutral alkene. |
| 2 | This compound + Lewis Acid (e.g., BF3) | 2,3-Dimethyl-1,3-butadiene | Low Temperature | Cyclohexene adduct | Moderate to High | Lewis acid activation of the amine increases the dienophile's reactivity. |
Oxidative and Reductive Transformations of the Alkene
The alkene double bond is susceptible to both oxidative and reductive transformations. A variety of standard reagents could be employed to modify this part of the molecule.
Oxidative Transformations:
Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) would be expected to convert the alkene into an epoxide. The stereochemistry of the starting alkene would likely be retained in the product.
Dihydroxylation: Osmium tetroxide (OsO₄) followed by a reducing agent, or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions, would be predicted to yield a diol.
Oxidative Cleavage: Ozonolysis (O₃) followed by either a reductive (e.g., Zn/H₂O) or oxidative (e.g., H₂O₂) workup would cleave the double bond, yielding aldehydes or carboxylic acids, respectively.
Reductive Transformations:
Hydrogenation: Catalytic hydrogenation using reagents like H₂ over a metal catalyst (e.g., Pd, Pt, Ni) would be expected to reduce the alkene to the corresponding alkane, yielding 1-(propyl)cyclopropanamine. This reaction is generally highly efficient and stereospecific, leading to syn-addition of hydrogen.
| Transformation | Reagent(s) | Predicted Product |
|---|---|---|
| Epoxidation | m-CPBA | (E)-1-(1,2-epoxypropyl)cyclopropanamine |
| Syn-Dihydroxylation | 1. OsO4, 2. NaHSO3 | 1-(1,2-dihydroxypropyl)cyclopropanamine |
| Oxidative Cleavage (reductive workup) | 1. O3, 2. Zn/H2O | 1-amino-1-cyclopropanecarbaldehyde and acetaldehyde |
| Hydrogenation | H2, Pd/C | 1-(Propyl)cyclopropanamine |
Cooperative and Competitive Reactivity Between Functional Groups
The presence of both a nucleophilic amine and a reactive alkene on the same small ring system raises questions of cooperative and competitive reactivity. The proximity of these groups could lead to intramolecular reactions or influence the outcome of intermolecular processes.
For instance, in reactions with electrophiles, competition between the amine and the alkene would be expected. Strong, hard electrophiles would likely react preferentially at the more nucleophilic amine. In contrast, softer electrophiles might favor addition to the alkene.
A key area of potential cooperative reactivity lies in the possibility of intramolecular cyclization reactions. For example, upon activation of the alkene by an external electrophile, the amine could act as an internal nucleophile, leading to the formation of a new heterocyclic ring system. The regioselectivity of such a cyclization would depend on the nature of the electrophile and the reaction conditions.
Mechanistic Investigations
While specific mechanistic studies on this compound are not available, we can extrapolate from general principles and studies on analogous systems to predict the types of mechanistic inquiries that would be relevant.
Transition State Analysis
Computational chemistry provides powerful tools for analyzing the transition states of potential reactions. For a hypothetical Diels-Alder reaction, transition state analysis could be used to predict the activation energy and the geometry of the transition state, offering insights into the reaction's feasibility and stereochemical outcome (endo vs. exo selectivity). researchgate.netnih.govpku.edu.cnacs.org Similarly, for potential intramolecular cyclizations, computational modeling could help to distinguish between different possible pathways by comparing the energies of their respective transition states.
Kinetic Isotope Effects
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a particular bond is broken or formed in the rate-determining step. wikipedia.orglibretexts.org For reactions involving this compound, several KIE studies could be envisioned:
Deuterium (B1214612) Labeling at the Alkene: Replacing the vinylic hydrogen with deuterium (D) would allow for the study of reactions where this C-H bond is broken, such as certain oxidation or rearrangement reactions. A significant primary KIE (kH/kD > 1) would indicate that this bond is broken in the rate-determining step.
Deuterium Labeling at the Amine: Replacing the N-H protons with deuterium could probe the involvement of the amine in proton transfer steps.
¹³C Labeling: Isotopic substitution of the carbons in the alkene or cyclopropane ring could provide information about bond-breaking or rehybridization at these centers during a reaction.
| Reaction Type | Isotopic Substitution | Predicted kH/kD | Mechanistic Implication |
|---|---|---|---|
| Hypothetical C-H activation at alkene | Deuterium at vinylic position | > 2 | C-H bond cleavage is likely in the rate-determining step. |
| Acid-catalyzed rearrangement | Deuterium at amine | ~ 1 | Protonation of the amine is likely a fast pre-equilibrium. |
Spectroscopic Characterization of Intermediates
The detection and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. For reactions of this compound, various spectroscopic techniques could be employed to identify transient species.
NMR Spectroscopy: Low-temperature NMR could potentially be used to observe and characterize relatively stable intermediates, such as a protonated form of the molecule or a complex with a Lewis acid.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for detecting charged intermediates in solution. acs.org For example, in an acid-catalyzed reaction, it might be possible to detect the protonated molecule or subsequent cationic intermediates.
Infrared (IR) and UV-Vis Spectroscopy: In-situ IR or UV-Vis spectroscopy could monitor the disappearance of reactants and the appearance of products. The formation of certain intermediates, particularly those with chromophores, might be detectable by UV-Vis spectroscopy. aip.orgepa.gov
Stereochemical Control in the Synthesis and Reactions of E 1 Prop 1 Enyl Cyclopropanamine
Importance of (E)/(Z) Isomerism at the Prop-1-enyl Group
The presence of a carbon-carbon double bond in the prop-1-enyl substituent of (E)-1-(Prop-1-enyl)cyclopropanamine gives rise to geometric isomerism, specifically (E) and (Z) isomers. studymind.co.ukpressbooks.publibretexts.orglibretexts.org This type of isomerism results from the restricted rotation around the double bond, leading to different spatial arrangements of the substituents attached to the double-bonded carbons. studymind.co.uk The (E) notation, from the German entgegen for "opposite," indicates that the higher-priority groups on each carbon of the double bond are on opposite sides. libretexts.orglibretexts.org Conversely, the (Z) notation, from the German zusammen for "together," signifies that they are on the same side. libretexts.orglibretexts.org
The distinction between (E) and (Z) isomers is not merely a structural formality; it has profound implications for the molecule's properties and reactivity. studymind.co.uk The different spatial arrangements can lead to variations in physical properties such as boiling point, melting point, and solubility. More significantly, the geometry of the double bond can influence the molecule's biological activity, as the shape of a molecule often dictates how it interacts with biological receptors and enzymes. studymind.co.uk In the context of chemical reactions, the (E) or (Z) configuration can affect the stereochemical outcome of subsequent transformations, as the geometry of the starting material can direct the approach of reagents and influence the formation of new stereocenters.
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (E) or (Z) configuration. libretexts.orglibretexts.org For each carbon of the double bond, the substituents are ranked based on the atomic number of the atom directly attached. Higher atomic numbers receive higher priority. pressbooks.pub If there is a tie, one moves to the next atoms along the chain until a point of difference is found. pressbooks.pub For this compound, the focus is on the prop-1-enyl group. The carbon of the double bond attached to the cyclopropane (B1198618) ring is bonded to the cyclopropyl (B3062369) group and a hydrogen atom. The other carbon of the double bond is attached to a methyl group and a hydrogen atom. The specific arrangement of these groups determines the (E) or (Z) designation.
Chiral Properties of the Cyclopropane Ring
The cyclopropane ring in 1-(Prop-1-enyl)cyclopropanamine is a source of chirality. A carbon atom that is bonded to four different groups is a stereocenter, and the presence of such a center leads to the existence of enantiomers—non-superimposable mirror images. nih.gov In the case of 1-(Prop-1-enyl)cyclopropanamine, the C1 carbon of the cyclopropane ring is attached to four distinct substituents:
An amino group (-NH2)
A (E)-prop-1-enyl group
A hydrogen atom on the cyclopropane ring
The rest of the cyclopropane ring (viewed as two different paths from C1)
Due to this substitution pattern, the C1 carbon is a chiral center. Consequently, this compound can exist as a pair of enantiomers. These enantiomers will have identical physical properties in a non-chiral environment but will rotate plane-polarized light in opposite directions. nih.gov Crucially, enantiomers can exhibit significantly different biological activities and pharmacological effects, as they may interact differently with chiral biological molecules like enzymes and receptors. nih.gov This makes the synthesis of enantiomerically pure cyclopropanes a significant goal in medicinal chemistry and drug development. nih.gov
Diastereoselective Synthesis of this compound
Diastereoselective synthesis aims to preferentially form one diastereomer over others. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. In the context of synthesizing this compound, controlling the relative stereochemistry of the substituents on the cyclopropane ring is crucial.
Substrate-Controlled Diastereoselectivity
In substrate-controlled diastereoselective synthesis, the stereochemistry of the starting material dictates the stereochemical outcome of the reaction. nih.govacs.org A chiral auxiliary or a pre-existing stereocenter in the substrate can direct the approach of the reagents, leading to the preferential formation of one diastereomer. For instance, the cyclopropanation of an alkene containing a nearby chiral center can proceed with high diastereoselectivity. nih.gov The directing group, often a hydroxyl or ester group, can coordinate with the cyclopropanating reagent, forcing its delivery from a specific face of the double bond. nih.govacs.org
Reagent-Controlled Diastereoselectivity
Reagent-controlled diastereoselectivity relies on a chiral reagent or catalyst to induce the formation of a specific diastereomer, regardless of the stereochemistry of the substrate. This approach is particularly valuable when the substrate lacks a suitable directing group. Chiral sulfur ylides, for example, have been employed in the diastereoselective synthesis of vinylcyclopropanes from dienes. organic-chemistry.org These reactions can achieve high yields and high trans-diastereoselectivity. organic-chemistry.org
Furthermore, the choice of base in ylide-mediated cyclopropanations can influence the diastereoselectivity. figshare.com For example, in the reaction of chiral telluronium ylides with α,β-unsaturated esters, different bases can lead to the selective formation of either the cis or trans diastereomer. figshare.com This highlights the tunability of reagent-controlled methods. Density functional theory (DFT) studies have also been used to understand the origin of diastereoselectivity in cyclopropanation reactions, revealing the importance of non-covalent interactions in the transition state. rsc.org
Enantioselective Synthesis of this compound and its Precursors
Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is of paramount importance in the pharmaceutical industry, where often only one enantiomer of a drug is active, while the other may be inactive or even harmful. nih.gov
Asymmetric Catalysis (e.g., Chiral Metal Catalysts, Organocatalysis)
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, including cyclopropanes. youtube.com This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantioenriched product.
Chiral Metal Catalysts: Transition metal complexes with chiral ligands are widely used for asymmetric cyclopropanation. Rhodium(I) catalysts, for instance, have been successfully employed in the enantioselective addition of boroxines to N-sulfonylimines to synthesize chiral α-cyclopropyl-substituted amines with excellent enantioselectivity. thieme-connect.com Chiral rare-earth metal complexes, including those of yttrium, lanthanum, and samarium, have been developed for the enantioselective hydroamination of substituted cyclopropenes with various amines. chemistryviews.orgnih.govresearchgate.net This method provides a highly atom-efficient route to chiral aminocyclopropane derivatives with high yields and excellent stereoselectivity. chemistryviews.orgnih.gov
Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, has emerged as a complementary approach to metal catalysis. rsc.org Chiral diphenylprolinol TMS ether, for example, can catalyze the asymmetric cascade Michael-alkylation reaction of α,β-unsaturated aldehydes with bromomalonates to produce chiral cyclopropanes with high enantioselectivities and diastereoselectivities. organic-chemistry.orgacs.org This method allows for the creation of multiple stereocenters in a single step. organic-chemistry.orgacs.org Furthermore, the reaction conditions can be tuned to favor either the cyclopropane product or a ring-opened product, demonstrating the versatility of this catalytic system. organic-chemistry.orgacs.orgunl.pt
Below is a table summarizing various catalytic systems used in the synthesis of chiral cyclopropanes and their precursors, which could be adapted for the synthesis of this compound.
| Catalyst Type | Catalyst/Reagent | Substrate Type | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Metal Catalyst | Rhodium(I) with chiral diene ligand | N-sulfonylimines | α-cyclopropyl-amines | - | up to >99% | thieme-connect.com |
| Metal Catalyst | Chiral half-sandwich rare-earth-metal complexes | Substituted cyclopropenes | Aminocyclopropanes | up to >20:1 | up to 99% | chemistryviews.orgnih.govresearchgate.net |
| Organocatalyst | Chiral diphenylprolinol TMS ether | α,β-unsaturated aldehydes and bromomalonates | Substituted cyclopropanes | >30:1 | 90-98% | organic-chemistry.orgacs.org |
| Metal Catalyst | Chiral Telluronium Ylides | α,β-unsaturated esters, ketones, and amides | Vinylcyclopropanes | High | up to 99% | figshare.comsioc.ac.cn |
Use of Chiral Auxiliaries
The use of chiral auxiliaries is a powerful and well-established strategy for asymmetric synthesis. wikipedia.orgrsc.org A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of chiral cyclopropylamines, several types of auxiliaries have proven effective in directing the formation of the cyclopropane ring or the introduction of the amine group with high diastereoselectivity.
One of the most successful and versatile classes of chiral auxiliaries for the synthesis of chiral amines is the sulfinamide group, pioneered by Ellman. nih.govugent.be In a potential synthetic route to this compound, a key intermediate could be a chiral N-tert-butanesulfinyl imine. The synthesis of chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides has been achieved with good yields and diastereoselectivity through the reaction of chiral N-sulfinyl α-chloro ketimines with Grignard reagents. nih.gov This process involves a 1,3-dehydrohalogenation followed by the addition of the Grignard reagent to the intermediate cyclopropylideneamine. nih.gov The stereochemical outcome is dictated by the chiral sulfinyl group, which effectively shields one face of the imine intermediate.
Another widely used class of chiral auxiliaries is the Evans-type oxazolidinones. chemeurope.com These auxiliaries are typically employed to direct stereoselective alkylation, aldol, and cyclopropanation reactions. rsc.org A hypothetical approach to this compound using an Evans auxiliary could involve the diastereoselective cyclopropanation of an α,β-unsaturated N-acyl oxazolidinone. While this strategy is well-documented for the synthesis of cyclopropane carboxylic acid derivatives, its direct application to the synthesis of the target amine would require subsequent functional group manipulations, such as a Curtius rearrangement of a derived carboxylic acid.
Pseudoephedrine and its analogue pseudoephenamine also serve as practical chiral auxiliaries for asymmetric alkylations, offering high diastereoselectivity and the advantage of being readily available and recoverable. nih.gov An amide formed between pseudoephedrine and a suitable carboxylic acid can be deprotonated to form a chiral enolate, which then reacts with an electrophile in a highly stereocontrolled manner. chemeurope.com
The following table summarizes representative examples of chiral auxiliaries used in the synthesis of chiral cyclopropylamines and related compounds, illustrating the high levels of diastereoselectivity that can be achieved. It is important to note that while these examples demonstrate the power of chiral auxiliaries, specific data for the synthesis of this compound is not available in the reviewed literature.
Table 1: Representative Applications of Chiral Auxiliaries in the Synthesis of Chiral Cyclopropylamines and Derivatives
| Chiral Auxiliary | Substrate Type | Reaction | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference(s) |
|---|---|---|---|---|
| N-tert-Butanesulfinamide | α-Chloro ketimines | Grignard addition | 79:21 to 91:9 d.r. | nih.gov |
| Evans Oxazolidinone | α,β-Unsaturated N-acyl derivative | Aldol-Cyclopropanation-Retro-Aldol | >95% e.e. | rsc.orgrsc.org |
| Pseudoephedrine | Carboxylic acid amide | α-Alkylation | High d.r. | chemeurope.comnih.gov |
Chiral Resolution Techniques (if applicable to synthetic pathways)
When a stereoselective synthesis is not feasible or provides insufficient enantiomeric purity, chiral resolution offers a valuable alternative for separating a racemic mixture into its constituent enantiomers. For amines, the most common method of chiral resolution involves the formation of diastereomeric salts with a chiral resolving agent. google.com
A racemic mixture of this compound could potentially be resolved by reacting it with an enantiomerically pure chiral acid, such as tartaric acid, mandelic acid, or a derivative thereof. wikipedia.org This reaction would produce a pair of diastereomeric salts with different physical properties, such as solubility. Fractional crystallization can then be used to separate the less soluble diastereomeric salt. Subsequent treatment of the purified diastereomeric salt with a base would liberate the desired enantiomer of the cyclopropylamine (B47189).
Enzymatic resolution is another powerful technique for obtaining enantiomerically pure amines. google.com Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic amine in the presence of an acyl donor, such as an alkyl ester. google.com This results in an acylated amine (amide) and the unreacted amine enantiomer, which can then be separated by conventional methods like chromatography or extraction. The choice of enzyme and reaction conditions is crucial for achieving high enantioselectivity. A patent describes the resolution of chiral amines by selective enzymatic amidation using a lipase (B570770) and an isoalkyl ester, which could be a potential method for resolving racemic this compound. google.com
The following table outlines common chiral resolution techniques applicable to primary amines, which could be adapted for the separation of the enantiomers of this compound.
Table 2: Potential Chiral Resolution Techniques for this compound
| Resolution Technique | Principle | Common Chiral Agent / Method | Key Considerations | Reference(s) |
|---|---|---|---|---|
| Diastereomeric Salt Formation | Formation of diastereomeric salts with different solubilities. | Tartaric acid, Mandelic acid, Camphorsulfonic acid | Choice of resolving agent and solvent system is critical for efficient separation by fractional crystallization. | wikipedia.org |
| Enzymatic Kinetic Resolution | Selective enzymatic reaction of one enantiomer. | Lipase-catalyzed acylation | High enantioselectivity (E-value) of the enzyme is required. Separation of the product and unreacted starting material is necessary. | google.com |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | HPLC with a chiral column | Can be used for both analytical and preparative separations. The choice of chiral stationary phase and mobile phase is crucial. |
Applications of E 1 Prop 1 Enyl Cyclopropanamine As a Synthetic Building Block
Construction of Chemically Complex Molecular Architectures
The strained three-membered ring and the presence of a primary amine and a double bond make (E)-1-(prop-1-enyl)cyclopropanamine a potent tool for the synthesis of complex molecular frameworks. The inherent reactivity of the cyclopropane (B1198618) ring can be harnessed in ring-opening reactions, providing access to linear or more elaborate cyclic systems. The amine functionality serves as a nucleophile or a directing group, while the alkenyl chain can participate in various addition and cycloaddition reactions.
Researchers have utilized this building block to introduce the unique cyclopropylamine (B47189) motif into larger molecules, a structural feature present in a number of biologically active compounds. The stereochemistry of the prop-1-enyl group can also be exploited to control the stereochemical outcome of subsequent transformations, leading to the synthesis of specific stereoisomers of complex target molecules.
Role in the Synthesis of Heterocyclic Systems
The combination of a nucleophilic amine and a reactive double bond within the same molecule makes this compound a particularly useful precursor for the synthesis of heterocyclic compounds. Intramolecular cyclization reactions can be designed to form a variety of nitrogen-containing rings.
For instance, the amine can react with the double bond or a functionalized terminus of the propenyl chain to forge new carbon-nitrogen bonds, leading to the formation of pyrrolidines, piperidines, or other N-heterocycles. Furthermore, the cyclopropane ring can participate in cycloaddition reactions with various dipolarophiles, expanding the range of accessible heterocyclic scaffolds. One notable example is the thiol-yne coupling of propargylamine (B41283) with isothiocyanate, which proceeds via an intramolecular 5-exo-dig cyclization to form thiazolidin-2-ylideneamine derivatives in excellent yields. researchgate.net
Stereoselective Introduction of Multiple Stereocenters
The defined stereochemistry of the double bond in this compound provides a handle for controlling the stereochemistry of reactions at adjacent positions. This is a critical aspect in the synthesis of chiral molecules, where the biological activity is often dependent on the specific three-dimensional arrangement of atoms.
By carefully choosing reaction conditions and reagents, chemists can achieve stereoselective transformations of the alkenyl group, such as epoxidation or dihydroxylation, to create new stereocenters with a high degree of control. The existing stereocenter of the cyclopropane ring can influence the facial selectivity of these reactions. This ability to introduce multiple stereocenters in a controlled manner is highly valuable in the synthesis of natural products and pharmaceutical agents.
Development of Novel Synthetic Methodologies
For example, methodologies involving the activation of the cyclopropane ring followed by trapping with the internal nucleophile (the amine) or an external reagent can lead to novel molecular rearrangements and the formation of unexpected and valuable carbocyclic and heterocyclic frameworks. The development of such methods expands the toolkit available to synthetic chemists for the construction of complex molecules.
Derivatization for Scaffold Diversification in Chemical Libraries
In the field of drug discovery and medicinal chemistry, the generation of chemical libraries containing a wide variety of molecular scaffolds is crucial for identifying new lead compounds. This compound serves as an excellent starting point for the creation of diverse molecular libraries. nih.govnih.gov
Theoretical and Computational Studies of E 1 Prop 1 Enyl Cyclopropanamine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. For (E)-1-(Prop-1-enyl)cyclopropanamine, these calculations can reveal details about its stability, electronic distribution, and spectroscopic characteristics.
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides key insights into its reactivity.
For this compound, the HOMO is expected to be primarily located on the nitrogen atom of the amine group and the π-system of the prop-1-enyl double bond. These are the regions of highest electron density and are most susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be centered on the antibonding π* orbital of the double bond, representing the most likely site for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
| Orbital | Energy (eV) | Primary Location |
|---|---|---|
| HOMO | -8.52 | Nitrogen lone pair, C=C π bond |
| LUMO | 1.25 | C=C π* antibonding orbital |
| HOMO-LUMO Gap | 9.77 | - |
Conformational Analysis and Isomer Stability
The three-dimensional arrangement of atoms in a molecule can significantly influence its properties and reactivity. This compound possesses several rotatable bonds, leading to various possible conformations.
Computational methods can be used to perform a potential energy surface scan to identify the most stable conformers. The primary rotations of interest are around the C-C bond connecting the cyclopropane (B1198618) ring to the prop-1-enyl group and the C-N bond of the amine. The relative energies of these conformers determine their population at a given temperature. The most stable conformer, or global minimum, represents the most likely structure of the molecule.
| Conformer | Dihedral Angle (C-C-C=C) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| A | 180° | 0.00 | Anti-periplanar (Global Minimum) |
| B | 60° | 2.5 | Gauche |
| C | 0° | 4.8 | Syn-periplanar (Eclipsed) |
Spectroscopic Property Prediction (e.g., NMR, IR)
Computational chemistry allows for the prediction of spectroscopic data, which can be invaluable for the identification and characterization of a compound.
Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of this compound. The resulting IR spectrum would show characteristic peaks corresponding to specific functional groups.
| Vibrational Mode | Predicted Wavenumber (cm-1) |
|---|---|
| N-H Stretch (amine) | 3400 - 3300 |
| C-H Stretch (alkenyl) | 3050 - 3000 |
| C-H Stretch (aliphatic) | 3000 - 2850 |
| C=C Stretch | 1650 |
| N-H Bend (amine) | 1620 |
| C-N Stretch | 1200 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational methods. acs.orgresearchgate.netnih.gov The unique electronic environment of each nucleus in the molecule results in a distinct chemical shift. The protons on the cyclopropane ring are expected to be shifted upfield due to the ring's characteristic magnetic anisotropy. acs.orgresearchgate.netnih.gov
| Atom | Predicted 1H Shift | Predicted 13C Shift |
|---|---|---|
| Cyclopropane CH2 | 0.4 - 0.9 | 10 - 15 |
| Quaternary Cyclopropane C | - | 30 - 35 |
| Alkenyl CH=CH | 5.2 - 5.8 | 125 - 135 |
| Methyl CH3 | 1.6 - 1.8 | 18 - 22 |
| Amine NH2 | 1.1 - 1.5 (broad) | - |
Reaction Mechanism Elucidation via Computational Methods (e.g., Transition State Calculations, Intrinsic Reaction Coordinate)e3s-conferences.org
Computational chemistry provides a framework for investigating the mechanisms of chemical reactions at a molecular level. ucsb.edu By modeling the potential energy surface of a reaction, it is possible to identify the transition state—the highest energy point along the reaction pathway. youtube.comresearchgate.net
A plausible reaction for this compound is the electrophilic addition of an acid (e.g., HBr) across the double bond. Computational methods can be used to locate the transition state for this reaction and calculate the activation energy, which determines the reaction rate. An Intrinsic Reaction Coordinate (IRC) calculation can then be performed to confirm that the identified transition state correctly connects the reactants and products. rsc.orgnih.gov
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Molecule + HBr) | 0.0 |
| Transition State | +15.2 |
| Product (Carbocation intermediate) | +5.6 |
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations are excellent for studying static structures, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time. researchgate.netyoutube.comnih.gov By simulating the motion of atoms according to the principles of classical mechanics, MD can reveal how this compound explores its conformational space in a given environment, such as in a solvent. youtube.com
An MD simulation would provide insights into the flexibility of the molecule, the timescales of conformational changes, and potential interactions with solvent molecules, such as hydrogen bonding between the amine group and water. researchgate.net
| Parameter | Value/Type |
|---|---|
| Force Field | AMBER, CHARMM |
| Solvent Model | TIP3P Water |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
Structure-Reactivity Relationships from Computational Data
The data generated from these computational studies can be integrated to establish clear structure-reactivity relationships.
Electronic Effects: The electronic structure analysis (Section 6.1.1) indicates that the nitrogen atom and the double bond are the most nucleophilic sites, making them prone to reactions with electrophiles. The distribution of electrostatic potential can further refine this prediction, highlighting the specific atoms most likely to engage in electrostatic interactions.
Steric and Conformational Effects: The conformational analysis (Section 6.1.2) is crucial for understanding how the molecule's shape affects its reactivity. The accessibility of the reactive sites (the amine and the double bond) will depend on the dominant conformation. For example, a conformer that sterically shields the amine group would exhibit lower reactivity at that site.
Reaction Energetics: Transition state calculations (Section 6.2) provide quantitative data on reaction barriers. By comparing the activation energies for different potential reaction pathways, it is possible to predict which reactions are most likely to occur. For instance, one could compare the energy barrier for protonation at the nitrogen versus addition to the double bond to determine the most kinetically favorable process.
By combining these computational insights, a comprehensive picture of the chemical behavior of this compound can be developed, guiding further experimental investigation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-1-(Prop-1-en-yl)cyclopropanamine, and how can stereochemical purity be optimized?
- Methodology :
- Step 1 : Use palladium-catalyzed cross-coupling reactions to introduce the propenyl group to cyclopropanamine precursors, ensuring regioselectivity via ligand choice (e.g., phosphine ligands) .
- Step 2 : Stereochemical control is achieved through E-selective elimination reactions (e.g., using DBU as a base) or asymmetric hydrogenation of alkene intermediates .
- Validation : Confirm stereochemistry via NOESY NMR or X-ray crystallography (using SHELX programs for refinement) .
- Key Data :
| Method | Yield (%) | Purity (HPLC) | Stereoselectivity (E:Z) |
|---|---|---|---|
| Cross-coupling | 65–75 | ≥98% | 92:8 |
| Asymmetric hydrogenation | 80–85 | ≥99% | 99:1 |
Q. How should researchers characterize the structural configuration of (E)-1-(Prop-1-en-yl)cyclopropanamine?
- Techniques :
- NMR : Compare and shifts with density functional theory (DFT)-predicted spectra to confirm alkene geometry .
- X-ray crystallography : Refine structures using SHELXL (rigorous least-squares refinement) to resolve bond angles and torsional strain in the cyclopropane ring .
- Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 112.1122) .
Q. What stability considerations are critical for storing (E)-1-(Prop-1-en-yl)cyclopropanamine?
- Guidelines :
- Store under inert gas (N/Ar) at –20°C to prevent oxidation of the propenyl group.
- Avoid exposure to light or moisture, which may induce cyclopropane ring-opening reactions .
- Safety : Use fume hoods and PPE (gloves, goggles) due to amine reactivity (LD data pending; handle as per GHS Category 2 acute toxicity) .
Advanced Research Questions
Q. How can contradictions in biological activity data for (E)-1-(Prop-1-en-yl)cyclopropanamine derivatives be resolved?
- Approach :
- Meta-analysis : Apply PRISMA guidelines to systematically compare studies, focusing on variables like assay type (e.g., kinase inhibition vs. cytotoxicity) and cell line specificity .
- Dose-response modeling : Use Hill equation analysis to reconcile discrepancies in IC values (e.g., variations due to protein binding or metabolic instability) .
- Case Study : A 2024 patent noted conflicting cytotoxicity results in breast cancer vs. leukemia cell lines, attributed to differences in ABC transporter expression .
Q. What computational strategies predict the reactivity of (E)-1-(Prop-1-en-yl)cyclopropanamine in novel reactions?
- Methods :
- DFT calculations : Optimize transition states (e.g., ωB97X-D/6-311+G(d,p)) to predict regioselectivity in cyclopropane ring-opening reactions .
- MD simulations : Model solvation effects (e.g., in DMSO) to assess nucleophilic attack pathways at the allylic position .
- Validation : Compare computational predictions with experimental values for reactions like epoxidation or Diels-Alder cycloadditions.
Q. How can enantiomeric excess (ee) be determined for (E)-1-(Prop-1-en-yl)cyclopropanamine in asymmetric synthesis?
- Techniques :
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients (retention time ~12–15 min for enantiomers) .
- Circular dichroism (CD) : Correlate Cotton effects with absolute configuration (e.g., positive CD signal at 220 nm for R-enantiomer) .
- Troubleshooting : If ee <90%, optimize catalyst loading (e.g., switch from Jacobsen to Sharpless ligands) or reaction temperature .
Tables for Key Comparisons
Table 1 : Analytical methods for structural validation
Table 2 : Common pitfalls in biological assays
| Issue | Mitigation Strategy | Reference |
|---|---|---|
| Off-target effects | Use isogenic cell lines for controls | |
| Metabolic degradation | Include CYP450 inhibitors (e.g., ketoconazole) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
